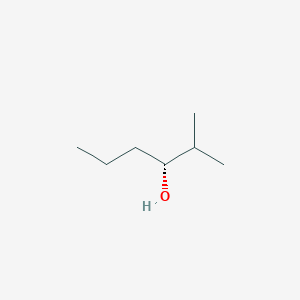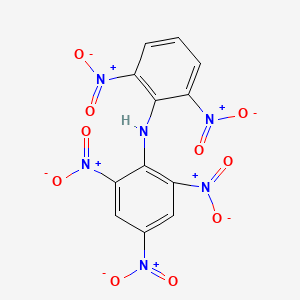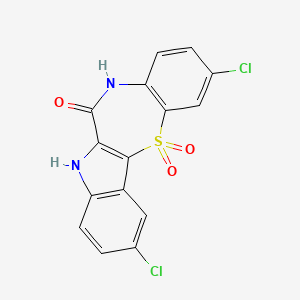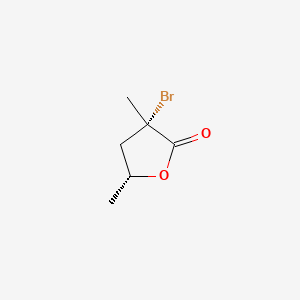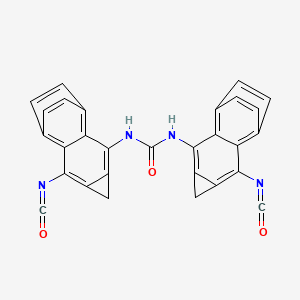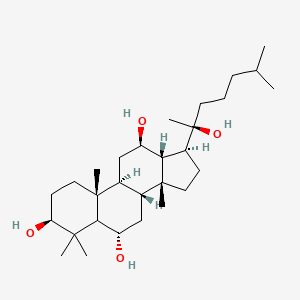
Dihydropanaxoside A aglycone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydropanaxoside A aglycone is a compound derived from the enzymatic hydrolysis of panaxoside A, which is found in ginseng. This compound is known for its unique stereochemistry and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dihydropanaxoside A aglycone typically involves the enzymatic hydrolysis of panaxoside A. This process uses specific enzymes to cleave the glycosidic bond, resulting in the formation of the aglycone . The reaction conditions often include controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic hydrolysis using bioreactors. These bioreactors maintain optimal conditions for enzyme activity, ensuring high yield and purity of the aglycone .
Chemical Reactions Analysis
Types of Reactions: Dihydropanaxoside A aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or improved pharmacokinetic properties .
Scientific Research Applications
Dihydropanaxoside A aglycone has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various bioactive compounds. In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the production of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of dihydropanaxoside A aglycone involves its interaction with specific molecular targets and pathways. It may modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating key enzymes and receptors .
Comparison with Similar Compounds
Dihydropanaxoside A aglycone is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include other aglycones derived from ginseng, such as protopanaxadiol and protopanaxatriol . These compounds share some structural similarities but differ in their biological activities and potential therapeutic applications .
Properties
CAS No. |
19536-31-3 |
|---|---|
Molecular Formula |
C29H52O4 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(3S,6S,8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C29H52O4/c1-17(2)9-8-12-29(7,33)18-10-13-27(5)19-16-22(31)25-26(3,4)23(32)11-14-28(25,6)20(19)15-21(30)24(18)27/h17-25,30-33H,8-16H2,1-7H3/t18-,19+,20-,21+,22-,23-,24-,25?,27+,28+,29-/m0/s1 |
InChI Key |
YSCNJVGFPHZULS-FSJSVEJUSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2(C1C(CC3C2CC(C4C3(CCC(C4(C)C)O)C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


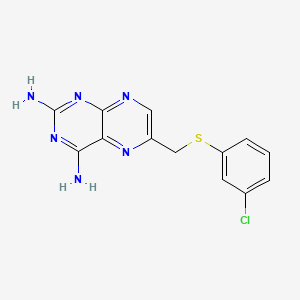
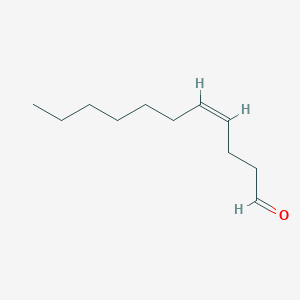
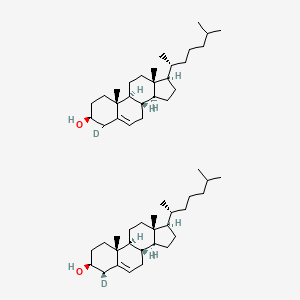
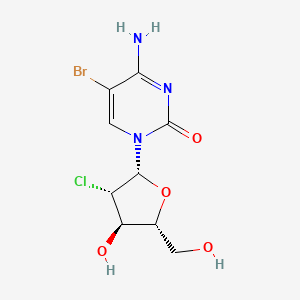


![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)

